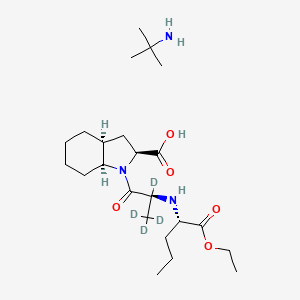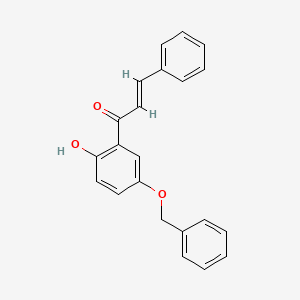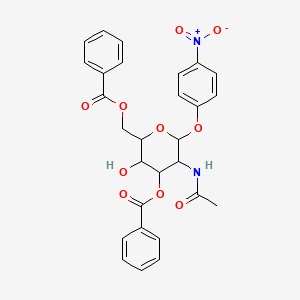
Sporidesmolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sporidesmolide is a polyketide natural product derived from the marine sponge Spongosorites sp. It is a secondary metabolite that has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in
Aplicaciones Científicas De Investigación
Sporidesmolide has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. It has been found to have anti-inflammatory, anti-angiogenic, and anti-tumor activities. In addition, it has been shown to have cytotoxic effects on certain cancer cell lines and to inhibit the growth of certain human cell lines. Additionally, it has been studied for its potential use as an anti-bacterial agent and for its potential to inhibit the growth of certain fungal species.
Mecanismo De Acción
The exact mechanism of action of sporidesmolide is still not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes involved in the biosynthesis of proteins and DNA. In addition, it has been found to inhibit the activity of certain transcription factors and to interfere with the signaling pathways of certain cell types.
Biochemical and Physiological Effects
Studies have shown that sporidesmolide has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of proteins and DNA. Additionally, it has been found to inhibit the activity of certain transcription factors and to interfere with the signaling pathways of certain cell types. Furthermore, it has been found to have anti-inflammatory, anti-angiogenic, and anti-tumor activities. In addition, it has been shown to have cytotoxic effects on certain cancer cell lines and to inhibit the growth of certain human cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sporidesmolide has several advantages for laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. In addition, it has a wide range of biochemical and physiological effects and can be used to study a variety of biological processes. However, it is not easily available and can be expensive to purchase. Additionally, it is not easy to store and can degrade over time.
Direcciones Futuras
There are several potential future directions for the study of sporidesmolide. These include further studies into the mechanism of action of the compound, its potential therapeutic applications, and its potential to inhibit the growth of certain fungal species. Additionally, further studies into the synthesis of the compound and its stability over time are warranted. Finally, further studies into the effects of the compound on various cell types and its potential use as an anti-bacterial agent are also needed.
Métodos De Síntesis
The synthesis of sporidesmolide has been well-studied in the literature. It is synthesized using a combination of chemical and enzymatic reactions. The first step involves the formation of the cyclic polyketide backbone by the action of a thioesterase enzyme. This is followed by the addition of a series of acyl groups to the backbone by a set of enzymes known as polyketide synthases. The final step is the conversion of the polyketide to the final product, sporidesmolide, by the action of a hydroxylase enzyme.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sporidesmolide involves the use of a Diels-Alder reaction followed by a series of functional group transformations.", "Starting Materials": [ "Furan", "Methyl acrylate", "Lithium diisopropylamide (LDA)", "Benzaldehyde", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Chloroform", "Methanol" ], "Reaction": [ "Step 1: Furan and methyl acrylate undergo a Diels-Alder reaction in the presence of LDA to form a cycloadduct.", "Step 2: The cycloadduct is treated with benzaldehyde and methanol to form a benzylidene acetal.", "Step 3: The benzylidene acetal is reduced with sodium borohydride to form a secondary alcohol.", "Step 4: The secondary alcohol is oxidized with hydrochloric acid and sodium chlorite to form a ketone.", "Step 5: The ketone is treated with sodium hydroxide and acetic anhydride to form an acetylated ketone.", "Step 6: The acetylated ketone is treated with pyridine and chloroform to form Sporidesmolide." ] } | |
Número CAS |
11113-90-9 |
Nombre del producto |
Sporidesmolide |
Fórmula molecular |
C34H60N4O8 (for sporidesmolide II) |
Peso molecular |
652.9 |
Apariencia |
Off white to light tan solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)






![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)


